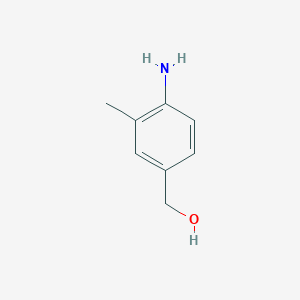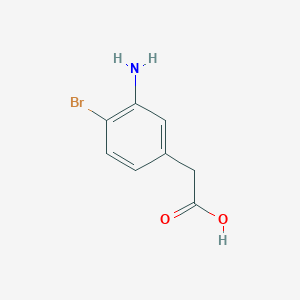
Ácido 3-Etiladamantano-1-carboxílico
Descripción general
Descripción
3-Ethyladamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of an ethyl group at the third position and a carboxylic acid group at the first position of the adamantane skeleton. The unique structure of adamantane derivatives imparts remarkable stability and rigidity, making them valuable in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-ethyladamantane-1-carboxylic acid involves the Grignard reaction. This process starts with the formation of a Grignard reagent from 3-ethyladamantane and magnesium in anhydrous ether.
Oxidation of Alkyladamantanes: Another method involves the oxidation of 3-ethyladamantane using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 3-ethyladamantane-1-carboxylic acid typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: 3-Ethyladamantane-1-carboxylic acid can undergo further oxidation to form various oxidized derivatives.
Substitution: The ethyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, borane.
Substitution: Halogens, electrophiles.
Major Products:
Oxidation: Oxidized derivatives of 3-ethyladamantane-1-carboxylic acid.
Reduction: 3-ethyladamantane-1-methanol.
Substitution: Various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
3-Ethyladamantane-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethyladamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The rigid and stable structure of the adamantane core allows it to interact with biological membranes, enhancing the delivery of drugs and other bioactive molecules. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its biological activity .
Comparación Con Compuestos Similares
Adamantane-1-carboxylic acid: Lacks the ethyl group at the third position, resulting in different chemical and physical properties.
3-Methyladamantane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
3-Phenyladamantane-1-carboxylic acid:
Uniqueness: 3-Ethyladamantane-1-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other adamantane derivatives. This uniqueness makes it valuable in specific applications where the ethyl group enhances its performance .
Propiedades
IUPAC Name |
3-ethyladamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBLNYRNJSFPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371301 | |
| Record name | 3-ethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37845-05-9 | |
| Record name | 3-ethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions that carboxylation of 2-(1-adamantyl)ethanol can lead to the formation of both 3-ethyladamantane-1-carboxylic acid and adamantane-1-carboxylic acid. What reaction conditions favor the formation of 3-ethyladamantane-1-carboxylic acid?
A1: According to the research, conducting the carboxylation of 2-(1-adamantyl)ethanol at room temperature, regardless of concentration, predominantly yields 3-ethyladamantane-1-carboxylic acid []. Elevated temperatures (e.g., 50°C) result in a mixture of 3-ethyladamantane-1-carboxylic acid and adamantane-1-carboxylic acid in roughly equal amounts []. Therefore, lower temperatures favor the selective synthesis of 3-ethyladamantane-1-carboxylic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)








